REACTION_CXSMILES
|
[C:1]1([S:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[F:28][C:29]([F:35])([F:34])[S:30]([OH:33])(=[O:32])=[O:31].[CH3:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41]>C1C=CC=CC=1>[F:28][C:29]([F:35])([F:34])[S:30]([O-:33])(=[O:32])=[O:31].[C:1]1([S+:7]([C:38]2[CH:37]=[CH:36][CH:41]=[CH:40][CH:39]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:5.6|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
CUSTOM
|
Details
|
at 0 to 5° C.
|
Type
|
STIRRING
|
Details
|
stirred at 0 to 5° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at 0 to 5° C.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring at 0 to 20° C. for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
was poured into the resultant
|
Type
|
CUSTOM
|
Details
|
the obtained oily substance separated by decantation
|
Type
|
CUSTOM
|
Details
|
was crystallized from methylene chloride/n-hexane
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.9 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |